molecular formula C5H6ClN3 B1433877 5-Chloro-N-methylpyrazin-2-amine CAS No. 1610667-17-8

5-Chloro-N-methylpyrazin-2-amine

Cat. No.: B1433877
CAS No.: 1610667-17-8
M. Wt: 143.57 g/mol
InChI Key: YLBICWXKLMCCHS-UHFFFAOYSA-N
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Description

5-Chloro-N-methylpyrazin-2-amine is a chemical compound with the CAS Number: 1610667-17-8 . It has a molecular weight of 143.58 and its IUPAC name is 5-chloro-N-methyl-2-pyrazinamine . It is a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6ClN3/c1-7-5-3-8-4 (6)2-9-5/h2-3H,1H3, (H,7,9) . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of complex organic structures. For instance, it contributed to the formation of a crystal structure with potential moderate anticancer activity, as showcased in the synthesis of a specific pyrazolo[1,5-a]pyrimidin-7-amine compound (Lu Jiu-fu et al., 2015).

Chemical Process Development

  • A general and efficient synthesis method involving 5-Chloro-N-methylpyrazin-2-amine has been developed for the creation of pyrazin-2-yl-amines, demonstrating its utility in the production of commercially significant materials (P. Colbon et al., 2008).

Nucleophilic Reactions in Organic Synthesis

  • It serves as a reagent in nucleophilic reactions, contributing to the formation of various heterocyclic compounds. This is evidenced by its role in the synthesis of 3-(phenylazo)-1,2,4-triazoles, indicating its utility in creating complex organic molecules (S. Araki et al., 2009).

Safety and Hazards

The safety information for 5-Chloro-N-methylpyrazin-2-amine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements are H302-H317 , which refer to harmful if swallowed and may cause an allergic skin reaction, respectively. The precautionary statements include P261-P264-P270-P272-P280-P301+P312+P330-P302+P352-P333+P313-P363-P501 , which provide guidance on prevention, response, storage, and disposal.

Properties

IUPAC Name

5-chloro-N-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-7-5-3-8-4(6)2-9-5/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBICWXKLMCCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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